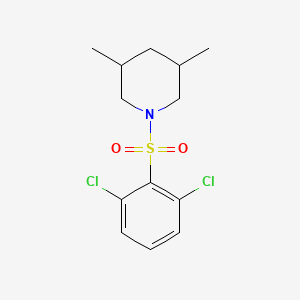

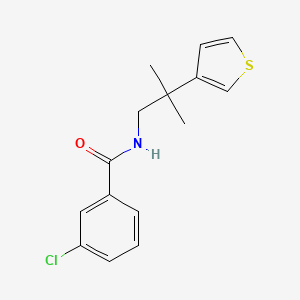

![molecular formula C9H15NO4S B2505150 1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-methoxypropan-1-one CAS No. 2034292-77-6](/img/structure/B2505150.png)

1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-methoxypropan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-methoxypropan-1-one is a chemical that likely features a bicyclic structure with a sulfur atom and two oxygen atoms incorporated into the ring system. This structure is indicative of a modified azabicycloheptane, which is a class of compounds known for their potential in medicinal chemistry due to their complex ring systems and functional group versatility.

Synthesis Analysis

The synthesis of related azabicycloheptane derivatives has been explored in various studies. For instance, the synthesis of novel epibatidine analogues through the use of 7-substituted 2-azabicyclo[2.2.1]heptanes as key intermediates has been reported . The synthesis involves nucleophilic substitution facilitated by neighboring group participation, which could be relevant for the synthesis of the compound . Additionally, the synthesis of cyclopentyl carbocyclic nucleosides using 5,6-epoxy-exo-2-azabicyclo[2.2.1]heptan-3-one as an intermediate suggests the versatility of azabicycloheptane derivatives in synthetic chemistry . Moreover, the efficient synthesis of N-BOC-exo-2-(methoxycarbonyl)-7-azabicyclo[2.2.1]heptane, an intermediate for epibatidine and its analogs, indicates the potential for creating a variety of functionalized compounds .

Molecular Structure Analysis

The molecular structure of azabicycloheptane derivatives is characterized by a seven-membered ring fused to a five-membered ring, often containing nitrogen and other heteroatoms. The presence of these heteroatoms can significantly influence the chemical reactivity and stereochemistry of the molecule. For example, the stereocontrolled synthesis of 5-anti-hydroxy-3-exo-methoxycarbonyl-2-azabicyclo[2.1.1]hexanes from pyridine demonstrates the importance of stereochemistry in the synthesis of such compounds .

Chemical Reactions Analysis

Azabicycloheptane derivatives can undergo a variety of chemical reactions. The neighboring group participation in azabicycloheptanes allows for nucleophilic substitution reactions at different positions on the ring system . The reactivity of these compounds can be further manipulated through the introduction of various functional groups, as seen in the synthesis of isoepiboxidine . The hydrolytic reactivity of dioxabicycloheptanes also highlights the susceptibility of these compounds to acid-catalyzed conditions, which could be relevant for the hydrolysis of ester or acetal groups in the compound of interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicycloheptane derivatives are influenced by their molecular structure. The bicyclic ring system can impart rigidity to the molecule, affecting its conformational stability and reactivity. The introduction of oxygen and sulfur atoms can also affect the compound's polarity, solubility, and potential for hydrogen bonding. The polymerization behavior of dioxabicycloheptanes, for example, demonstrates the ability of these compounds to form polymers under certain conditions, which could be indicative of the reactivity of related compounds .

Aplicaciones Científicas De Investigación

Versatile Intermediates for Synthesis

Compounds structurally related to 1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-methoxypropan-1-one, such as 2-azabicyclo[2.2.1]hept-5-en-3-one epoxides, have been utilized as versatile intermediates in the synthesis of cyclopentyl carbocyclic 2-deoxy-, 3-deoxy-, and ara- ribonucleoside analogues, showcasing their potential in the development of nucleoside analogs with therapeutic applications (Dominguez & Cullis, 1999).

Novel Synthetic Pathways

Research has also highlighted the synthesis of cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones from cis-3-benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones, indicating the role of related bicyclic compounds in generating new synthetic pathways for creating bicyclic β-lactams and their derivatives, which have significance in drug design and development (Mollet, D’hooghe, & Kimpe, 2012).

Pharmaceutical and Biological Applications

The synthesis and characterization of Schiff base derivatives from amoxicillin and their evaluation for antibacterial activity against various pathogens highlight the pharmaceutical applications of structurally related compounds. These studies indicate potential for novel antibiotic development and understanding of antibacterial mechanisms (Al-Masoudi, Mohammad, & Hama, 2015).

Inhibitory Effects on Bacterial Enzymes

Compounds like CP-45,899, structurally related to the queried compound, have been identified as irreversible inhibitors of bacterial penicillinases and cephalosporinases, extending the antibacterial spectrum of β-lactams. This research underscores the importance of such compounds in combating resistant bacterial strains and enhancing the efficacy of existing antibiotics (English et al., 1978).

Chemiluminescent Properties

The study of bicyclic dioxetanes, such as 1-(hydroxyaryl)-2-aza-6,7-dioxabicyclo[3.2.0]heptanes, and their chemiluminescent decomposition showcases the potential applications of similar compounds in developing chemiluminescent probes or materials. This research could lead to advancements in analytical chemistry, bioimaging, and diagnostic methods (Watanabe et al., 2012).

Propiedades

IUPAC Name |

1-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-methoxypropan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4S/c1-14-3-2-9(11)10-5-8-4-7(10)6-15(8,12)13/h7-8H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCIKILSYFWENJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(=O)N1CC2CC1CS2(=O)=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

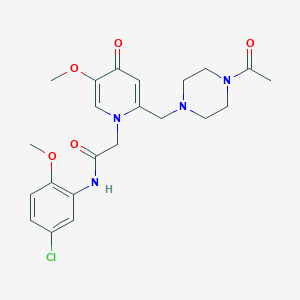

![4-cyano-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2505067.png)

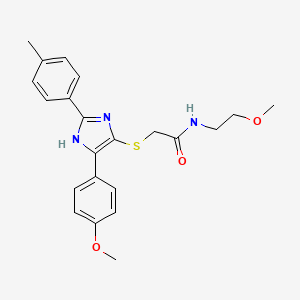

![N-(2,2-di(furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2505070.png)

![4-((3-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2505075.png)

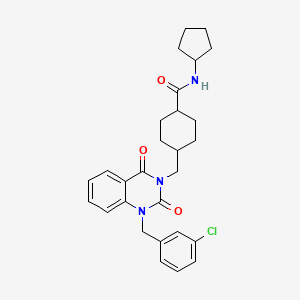

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2505077.png)

![3-[4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)piperidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B2505081.png)

![tert-butyl N-[(pyridin-3-yl)sulfamoyl]carbamate](/img/structure/B2505082.png)